6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-11-4-5-14(6-12(11)2)18(22)24-17-8-23-15(7-16(17)21)10-26-19-20-13(3)9-25-19/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGYYQOEFRPOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a thiazole ring, a pyran ring, and a benzoate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.51 g/mol. Its structure includes functional groups that may interact with various biological targets, contributing to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Investigations into the anticancer effects of this compound have shown promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, which is critical in various chronic diseases.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The thiazole ring may interact with specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
- Inhibition of Matrix Metalloproteinases (MMPs) : Thiazole derivatives are known to inhibit MMPs, which play a role in cancer metastasis and tissue remodeling.
- Impact on Neurotransmitter Synthesis : The compound may influence neurotransmitter levels, particularly acetylcholine, affecting neurological functions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) compared to untreated controls. The mechanism involved the activation of caspases and modulation of BCL2 family proteins, indicating its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is slightly soluble in water but shows better solubility in organic solvents. This property may influence its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs differ primarily in the substituents on the pyranone ring, thiazole/thiadiazole moieties, and benzoate ester groups. Key examples include:
Key Observations :
Physicochemical Properties
- Molecular Weight: The target compound (414.5 g/mol) is lighter than the bromobenzoate analog (489.3 g/mol) but heavier than the methoxyphenoxy derivative (366.4 g/mol) . This positions it within a favorable range for oral bioavailability.
- Solubility : The 3,4-dimethylbenzoate group likely reduces aqueous solubility compared to polar substituents (e.g., methoxy in or bromo in ), necessitating formulation adjustments for therapeutic use.
- Stability : The thioether linkage in all analogs is susceptible to oxidative degradation, a common limitation in sulfur-containing compounds .
Q & A
Q. What synthetic strategies are optimal for constructing the pyran-thiazole-benzoate scaffold in this compound?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyran-4-one core via condensation of diketones or β-ketoesters with aldehydes. The thiazole moiety is introduced through nucleophilic substitution or coupling reactions. For example, the thiol group in 4-methylthiazole-2-thiol reacts with a methylene-bridging agent (e.g., chloromethyl pyran intermediates) under basic conditions (K₂CO₃ in DMF/THF) to form the thioether linkage . The benzoate esterification is achieved using 3,4-dimethylbenzoyl chloride in the presence of a coupling agent like DCC/DMAP. Key challenges include regioselectivity in thiazole functionalization and avoiding hydrolysis of the ester group during purification.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : The pyran-4-one ring is identified by characteristic signals for the α,β-unsaturated ketone (δ ~6.5 ppm for H-5 and δ ~170 ppm for C-4). The thiazole protons appear as singlets (δ ~7.0–7.5 ppm), while the benzoate ester carbonyl resonates at δ ~165–168 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (pyranone C=O) confirm functional groups.
- HRMS : Accurate mass analysis validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₉NO₄S₂: 414.0883).
Q. What solvent systems and chromatographic methods are suitable for purifying this compound?
Answer: Due to the compound’s polarity and sensitivity to hydrolysis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane 3:7) are preferred. Stabilizing agents like 0.1% TFA in mobile phases can prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Thiazole modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance electrophilicity and target binding. For instance, analogs with 4-CF₃-thiazole showed improved inhibition of CYP3A4 in related studies .
- Benzoate substituents : Vary the 3,4-dimethyl groups to assess steric and electronic effects on receptor interactions. Bulkier substituents (e.g., 3,4-di-tert-butyl) may improve lipophilicity and membrane permeability .
- Pyranone core : Introduce fused rings (e.g., chromone) to modulate π-π stacking interactions with enzyme active sites .
Q. What in silico approaches (e.g., molecular docking, MD simulations) predict the compound’s interaction with biological targets like 14-α-demethylase lanosterol (CYP51)?
Answer:
- Docking : Use AutoDock Vina to dock the compound into the CYP51 active site (PDB: 3LD6). The thiazole sulfur and pyranone oxygen may coordinate with the heme iron, while the benzoate group interacts with hydrophobic residues (e.g., Leu121, Phe255) .
- MD simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability. Metrics like RMSD (<2 Å) and hydrogen bond occupancy (>70%) validate pose reliability.
Q. How can contradictory pharmacological data (e.g., cytotoxicity vs. antiviral activity) be resolved for this compound?
Answer:
- Dose-response assays : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows. For example, reports that thiazole derivatives (e.g., compound 15) exhibit cytotoxicity at >10 µM but antiviral activity at 1–5 µM .
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions. Conflicting data may arise from dual inhibition pathways (e.g., EGFR and tubulin polymerization).
Q. What methodologies validate the compound’s stability under physiological conditions (pH, temperature)?
Answer:
- HPLC stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation products (e.g., free benzoic acid) over 24 hours .
- LC-MS/MS : Quantify intact compound remaining after exposure to liver microsomes (CYP450 enzymes) to assess metabolic stability .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways or pharmacokinetic studies?
Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the pyranone carbonyl or ²H in the thiazole methyl group via deuterated reagents (e.g., CD₃I).
- Mass spectrometry imaging (MSI) : Track distribution in rodent tissues, identifying major metabolites (e.g., glucuronidated or sulfated derivatives) .
Experimental Design and Data Analysis
Q. What statistical models are appropriate for analyzing dose-dependent bioactivity data?
Answer:
- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s test for multiple comparisons). Report p-values <0.05 as significant .
Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
